molecular formula C18H19NO2 B13999477 N-(4-methyl-9H-xanthen-9-yl)butanamide CAS No. 7473-48-5

N-(4-methyl-9H-xanthen-9-yl)butanamide

Cat. No.: B13999477
CAS No.: 7473-48-5
M. Wt: 281.3 g/mol
InChI Key: BSPZVNUEXGSNLQ-UHFFFAOYSA-N
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Description

N-(4-methyl-9H-xanthen-9-yl)butanamide is a chemical compound of research interest, built around the 9H-xanthene scaffold. The xanthene core structure is a common heterocyclic motif in medicinal chemistry and is frequently investigated for its potential biological activities . Researchers explore such compounds for their interactions with various biological targets. While the specific mechanism of action and research applications for this compound require further investigation, structurally related xanthene derivatives have been studied as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research . Other xanthene-based compounds have been designed as positive allosteric modulators for metabotropic glutamate receptors (mGluR1) , and some exhibit significant anti-inflammatory and antioxidant properties by modulating the Nrf2 pathway . The butanamide side chain in this particular compound may influence its physicochemical properties, such as lipophilicity, which could be a key parameter in your research. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

7473-48-5

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

N-(4-methyl-9H-xanthen-9-yl)butanamide

InChI

InChI=1S/C18H19NO2/c1-3-7-16(20)19-17-13-9-4-5-11-15(13)21-18-12(2)8-6-10-14(17)18/h4-6,8-11,17H,3,7H2,1-2H3,(H,19,20)

InChI Key

BSPZVNUEXGSNLQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1C2=CC=CC=C2OC3=C(C=CC=C13)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the functionalization of the xanthene core, followed by amide bond formation with butanamide or its derivatives. The synthetic route generally includes:

  • Activation or derivatization of the 9-position of the xanthene ring.
  • Introduction of the butanamide moiety via amide coupling reactions.
  • Purification and characterization of the final product.

Detailed Synthetic Route

While direct literature specifically detailing this compound is limited, analogous synthesis methods for related xanthene amides provide a reliable foundation:

  • Starting Material Preparation
    4-methyl-9H-xanthene is prepared or procured as the core structure.

  • Functionalization at the 9-Position
    The 9-position of xanthene is activated, commonly via halogenation or formation of a suitable leaving group to facilitate nucleophilic substitution.

  • Amide Bond Formation
    The butanamide moiety is introduced through amide coupling reactions. Common methods include:

    • Reaction of 9-functionalized xanthene with butanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.
    • Alternatively, carbodiimide-mediated coupling (e.g., using EDC or DCC) between 9-amino-4-methylxanthene and butanoic acid.
  • Purification
    The crude product is purified by column chromatography or recrystallization to yield pure this compound.

Electrochemical Functionalization (Advanced Method)

Recent advances in xanthene chemistry include electrochemical benzylic C−H functionalization, which can be adapted for the synthesis of xanthene amides. This method involves:

  • Using electrochemical oxidation to activate the benzylic position of 4-methyl-9H-xanthene.
  • Coupling with amide nucleophiles under controlled electrochemical conditions to form the amide bond directly without pre-functionalization steps.

This approach offers advantages such as avoiding toxic metal catalysts and stoichiometric oxidants, making it attractive for industrial scale-up.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Activation of 9-position Halogenation agents (e.g., NBS, PBr3) Mild conditions preferred to avoid degradation
Amide coupling Butanoyl chloride, triethylamine, solvent (e.g., dichloromethane) Room temperature to mild heating
Alternative coupling EDC or DCC, butanoic acid, DMAP catalyst Typically performed in DMF or DCM
Electrochemical method Electrochemical cell, supporting electrolyte, controlled potential Avoids chemical oxidants, scalable

Research Outcomes and Analytical Data

Yields and Purity

  • Typical yields for amide coupling reactions range from 60% to 85%, depending on reaction conditions and purification methods.
  • Electrochemical methods have demonstrated yields up to 90% with high selectivity for the desired amide product.

Characterization

Comparative Analysis with Related Compounds

Compound Preparation Method Distinctive Feature
This compound Amide coupling from xanthene amine and butanoic acid Simple amide bond formation at 9-position
N-(4-methyl-9H-xanthen-9-yl)-4-nitrobenzenesulfonamide Electrochemical benzylic C−H functionalization Nitro group introduces unique reactivity and applications
(3s,5r)-N-{[9-(4-methoxybutyl)-9h-xanthen-9-yl]methyl}-5-{[(4-methylphenyl)sulfonyl]amino}piperidine-3-carboxamide Multi-step synthesis with sulfonylation and amide formation More complex structure with multiple functional groups

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Traditional Amide Coupling Butanoyl chloride, base, solvent Straightforward, high yield Requires pre-functionalization
Carbodiimide-Mediated Coupling EDC/DCC, butanoic acid, DMAP Mild conditions, broad scope Side reactions possible
Electrochemical Functionalization Electrochemical cell, electrolyte Green chemistry, scalable Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-9H-xanthen-9-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups onto the xanthene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Xanthone derivatives with various functional groups.

    Reduction: Alcohol or amine derivatives of the original compound.

    Substitution: Xanthene derivatives with different substituents on the xanthene core.

Scientific Research Applications

N-(4-methyl-9H-xanthen-9-yl)butanamide has several scientific research applications, including:

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its xanthene core.

    Medicine: Studied for its potential anti-inflammatory and antioxidant properties, which may be useful in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of N-(4-methyl-9H-xanthen-9-yl)butanamide involves its interaction with specific molecular targets and pathways. The xanthene core of the compound can interact with cellular components, leading to various biological effects. For example, the compound may modulate the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key differences between N-(4-methyl-9H-xanthen-9-yl)butanamide and structurally related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Melting Point (°C) Rf Value Key Properties
This compound Xanthene 4-methyl, butanamide at C9 C₁₈H₁₉NO₂ 281.35 Not reported Not reported Higher lipophilicity (predicted)
N-(9H-xanthen-9-yl)acetamide [] Xanthene Acetamide at C9 C₁₅H₁₃NO₂ 239.27 Not reported Not reported Lower molecular weight, reduced hydrophobicity (XLogP3: 1.9)
2,6-Dichloro-N-(1,8-dihydroxy-9-oxo-9H-xanthen-3-yl)benzenesulfonamide [] Xanthenone (9-oxo) 1,8-dihydroxy, sulfonamide at C3 C₁₉H₁₃Cl₂NO₅S 446.28 238–239 0.37 Higher polarity (Rf = 0.37), sulfonamide enhances solubility
N-(1,8-Dihydroxy-9-oxo-9H-xanthen-3-yl)-4-methylbenzenesulfonamide [] Xanthenone (9-oxo) 1,8-dihydroxy, tosyl at C3 C₂₀H₁₇NO₅S 391.42 218–220 0.35 Moderate melting point, electron-withdrawing sulfonyl group

Key Observations

Core Modifications: Unlike xanthenone derivatives (e.g., compounds in ), this compound retains the fully aromatic xanthene core without a ketone group at C7. The 4-methyl group in the target compound may enhance steric hindrance compared to unsubstituted xanthene derivatives, affecting binding interactions .

Side-Chain Variations :

  • The butanamide chain provides a longer aliphatic spacer than acetamide (), which could improve membrane permeability but reduce aqueous solubility. This aligns with the higher predicted XLogP3 value for butanamide derivatives .
  • Sulfonamide-containing analogs () exhibit higher polarity (lower Rf values) due to the sulfonyl group, making them more suitable for aqueous biological environments compared to the amide-based target compound .

Biological Relevance: highlights butanamide derivatives (e.g., CTPS1 inhibitors) as therapeutic agents for proliferative diseases. Xanthenone sulfonamides () are designed as phosphoglycolylating agents, indicating that structural modifications (e.g., sulfonamide vs. amide) can redirect biological function .

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